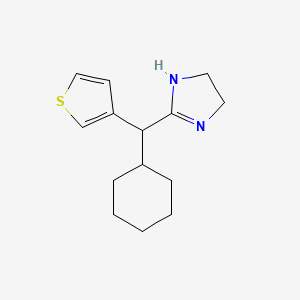
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting with precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides.
Attachment of the Thienylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction using thienylmethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole ring.
Medicine: Possible applications in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action for this compound would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes or receptors, often by mimicking natural substrates or inhibitors. The cyclohexyl and thienylmethyl groups might enhance binding affinity or selectivity.
相似化合物的比较
Similar Compounds
1H-Imidazole: The parent compound, simpler in structure.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Dihydroimidazole: Lacks the cyclohexyl and thienylmethyl groups.
Uniqueness
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other imidazole derivatives.
属性
CAS 编号 |
681821-53-4 |
|---|---|
分子式 |
C14H20N2S |
分子量 |
248.39 g/mol |
IUPAC 名称 |
2-[cyclohexyl(thiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H20N2S/c1-2-4-11(5-3-1)13(12-6-9-17-10-12)14-15-7-8-16-14/h6,9-11,13H,1-5,7-8H2,(H,15,16) |
InChI 键 |
XHSHPURENAXGEC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(C2=CSC=C2)C3=NCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
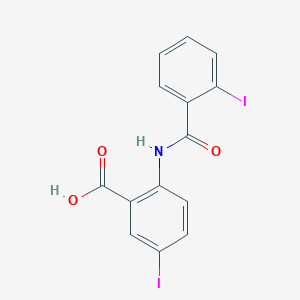
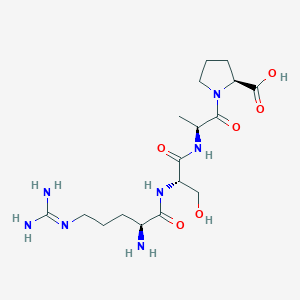
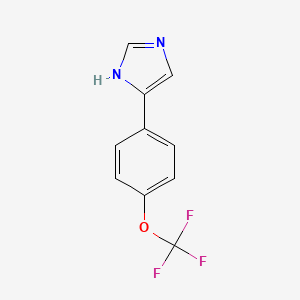


![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
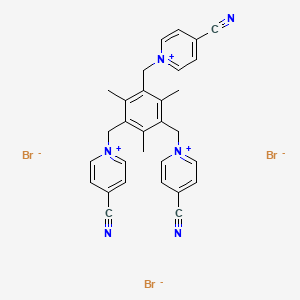
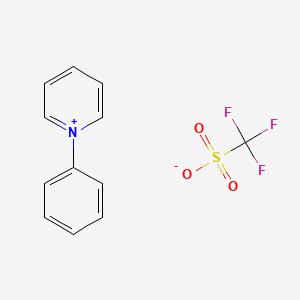
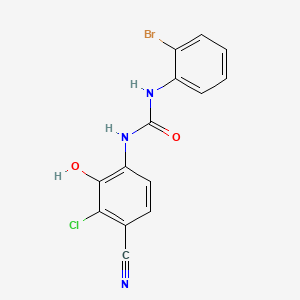
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
